(5-Morpholin-4-yl-2H-tetrazol-2-yl)acetic acid

説明

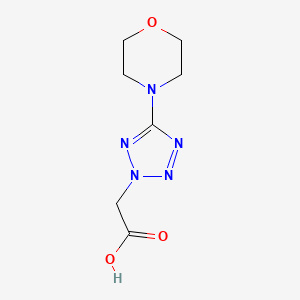

(5-Morpholin-4-yl-2H-tetrazol-2-yl)acetic acid is a tetrazole-based compound with a morpholine substituent. It has the molecular formula C7H11N5O3 and a molecular weight of 213.19 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Morpholin-4-yl-2H-tetrazol-2-yl)acetic acid typically involves the reaction of morpholine with tetrazole derivatives under specific conditions. The exact synthetic route and reaction conditions can vary, but generally, the process involves the following steps:

Formation of Tetrazole Ring: The tetrazole ring is formed by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.

Introduction of Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions, where morpholine reacts with the tetrazole derivative.

Acetic Acid Functionalization:

Industrial Production Methods

large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment .

化学反応の分析

Types of Reactions

(5-Morpholin-4-yl-2H-tetrazol-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of tetrazole compounds, including (5-Morpholin-4-yl-2H-tetrazol-2-yl)acetic acid, exhibit significant antimicrobial properties. Studies have demonstrated that certain tetrazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics like ciprofloxacin .

Anticancer Properties

The compound has also shown promise in anticancer research. For instance, specific derivatives have been reported to possess cytotoxic effects against several cancer cell lines, including HT-29 (colon cancer) and PC-3 (prostate cancer). The median inhibitory concentrations (IC50) for these compounds were comparable to established chemotherapeutic agents like Doxorubicin .

Pharmacological Applications

Anti-inflammatory Effects

this compound has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for further development as an anti-inflammatory drug .

Vasorelaxant Activity

This compound has been evaluated for its vasorelaxant effects on isolated rat arteries. Results indicated that it could induce relaxation in vascular tissues, which is beneficial for treating conditions like hypertension .

Biochemical Research

Proteomics and Biochemical Assays

The compound is utilized in proteomics research as a biochemical tool. It is involved in various assays aimed at understanding protein interactions and enzyme activities, particularly those related to tetrazole functionalities .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that integrate morpholine and tetrazole moieties. The resulting derivatives are crucial for exploring structure-activity relationships (SAR) in drug discovery programs aimed at enhancing potency and selectivity against specific biological targets .

Case Studies

作用機序

The mechanism of action of (5-Morpholin-4-yl-2H-tetrazol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

類似化合物との比較

Similar Compounds

Indole Derivatives: Compounds like indole-3-acetic acid, which is a plant hormone, share some structural similarities with (5-Morpholin-4-yl-2H-tetrazol-2-yl)acetic acid.

Tetrazole Derivatives: Other tetrazole-based compounds, such as 5-phenyltetrazol-2-ylacetohydrazide, exhibit similar chemical properties.

Uniqueness

This compound is unique due to its combination of a tetrazole ring and a morpholine substituent, which imparts specific chemical and biological properties. This combination makes it a valuable compound for research and potential therapeutic applications .

生物活性

(5-Morpholin-4-yl-2H-tetrazol-2-yl)acetic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article presents a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring and a tetrazole moiety, contributing to its unique chemical properties. The structural formula can be represented as follows:

This structure allows it to interact with various biological targets, influencing numerous biochemical pathways.

This compound operates through several mechanisms:

- Protein Binding : The compound can bind to specific proteins and enzymes, modulating their activity. This interaction can result in the inhibition or activation of various biological pathways, such as those involved in inflammation and cell proliferation .

- Antimicrobial Activity : Research indicates that this compound exhibits promising antimicrobial properties, particularly against Mycobacterium tuberculosis. In silico studies have shown that it can effectively bind to regulatory proteins involved in tuberculosis, suggesting potential as a novel therapeutic agent .

- Cytotoxic Effects : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. The structure–activity relationship (SAR) indicates that modifications to the tetrazole ring can enhance its anticancer activity .

Antimicrobial Activity

A study assessing the compound's efficacy against Mycobacterium tuberculosis revealed significant findings:

| Compound | Minimum Inhibitory Concentration (MIC) | Target Protein |

|---|---|---|

| This compound | 15 µg/mL | InhA enzyme |

The compound demonstrated superior binding affinity compared to traditional TB drugs, suggesting its potential as an alternative treatment .

Cytotoxicity Studies

In vitro evaluations have shown varying degrees of cytotoxicity against different cancer cell lines:

| Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|

| A431 | 1.98 ± 1.22 | Doxorubicin |

| U251 | 1.61 ± 1.92 | Doxorubicin |

These results indicate that this compound may be more effective than established chemotherapeutic agents in certain contexts .

Case Study 1: Tuberculosis Treatment

In a recent study, researchers utilized molecular docking techniques to assess the binding stability of this compound with the InhA enzyme from M. tuberculosis. The results indicated that the compound maintained a stable binding conformation over a 10 ns molecular dynamics simulation, highlighting its potential for further development as an antitubercular agent .

Case Study 2: Cancer Cell Line Efficacy

Another investigation focused on the cytotoxic effects of the compound on human glioblastoma U251 cells. The study utilized both in vitro assays and molecular dynamics simulations to elucidate the interaction mechanisms at play, providing insights into how structural modifications could enhance efficacy against cancer cells .

特性

IUPAC Name |

2-(5-morpholin-4-yltetrazol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5O3/c13-6(14)5-12-9-7(8-10-12)11-1-3-15-4-2-11/h1-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKORJOODJHGHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN(N=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371782 | |

| Record name | (5-Morpholin-4-yl-2H-tetrazol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685113-09-1 | |

| Record name | (5-Morpholin-4-yl-2H-tetrazol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。